molecular formula C10H13NO3 B15225604 Phenyl 2-methoxyethylcarbamate

Phenyl 2-methoxyethylcarbamate

Cat. No.: B15225604
M. Wt: 195.21 g/mol
InChI Key: UPMVOZWBRAWZKF-UHFFFAOYSA-N
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Description

Phenyl (2-methoxyethyl)carbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl (2-methoxyethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with 2-methoxyethanol. The reaction typically occurs under mild conditions and does not require an inert atmosphere. The product precipitates out from the reaction mixture and can be obtained in high purity by filtration .

Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without an inert atmosphere . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

In industrial settings, the synthesis of phenyl (2-methoxyethyl)carbamate may involve the use of tin-catalyzed transcarbamoylation of primary and secondary alcohols with phenyl carbamate. This method proceeds smoothly in toluene at 90°C and generates the corresponding carbamates in good yields . The mild conditions and broad functional-group tolerance make this method suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Phenyl (2-methoxyethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonates or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where the phenyl or methoxyethyl groups are replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with selenium dioxide can lead to the formation of methyl 2-{7-[(methoxycarbonyl)amino]-2-oxo-2H-chromen-4-yl}-2-oxo-acetate .

Scientific Research Applications

Phenyl (2-methoxyethyl)carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of phenyl (2-methoxyethyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by forming stable carbamate-enzyme complexes, thereby blocking the active site and preventing substrate binding . This mechanism is similar to other carbamate-based inhibitors used in various biochemical studies.

Comparison with Similar Compounds

Phenyl (2-methoxyethyl)carbamate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

phenyl N-(2-methoxyethyl)carbamate

InChI

InChI=1S/C10H13NO3/c1-13-8-7-11-10(12)14-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,11,12)

InChI Key

UPMVOZWBRAWZKF-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)OC1=CC=CC=C1

Origin of Product

United States

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